molecular formula C8H11N3O4 B091182 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester CAS No. 1016-40-6

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester

Cat. No.: B091182
CAS No.: 1016-40-6
M. Wt: 213.19 g/mol
InChI Key: CKGGIKOPFUMXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester is a nitroimidazole derivative characterized by a nitro group at position 5, a methyl group at position 2, and an acetic acid ethyl ester moiety at position 1 of the imidazole ring. This compound is structurally related to antimicrobial agents like metronidazole, which share the nitroimidazole core responsible for anaerobic bacterial and protozoal activity .

Properties

IUPAC Name

ethyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)9-4-7(10)11(13)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGIKOPFUMXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144040
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-40-6
Record name Ethyl 2-methyl-5-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 2-Methylimidazole

Industrial-Scale Production Methods

Scalability and Process Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and yield. Source highlights the use of large-scale reactors with automated temperature and pressure controls for nitroimidazole derivatives. Key adaptations include:

  • Reagent Ratios : A 1:1 molar ratio of 2-methyl-5-nitro-1H-imidazole to ethyl chloroacetate minimizes di-alkylation byproducts.

  • Temperature Control : Maintaining 70–80°C ensures complete reaction without thermal degradation.

  • Continuous Processing : Flow reactors may enhance efficiency, reducing reaction times by 30–40% compared to batch methods.

Reaction Condition Optimization

Solvent-Free vs. Solvent-Assisted Synthesis

Source demonstrates that solvent-free conditions achieve 66–70% yields for similar N-alkylation reactions, compared to 50–55% in solvent-mediated systems (e.g., DMF or DMSO). The absence of solvents eliminates extraction steps, reducing waste and cost. However, solvent-assisted methods (e.g., ethanol or methanol) may improve homogeneity for large batches.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) can accelerate alkylation by 20–25% in biphasic systems.

  • Microwave Assistance : Pilot studies show microwave irradiation reduces reaction times from 6 hours to 45 minutes, though industrial adoption remains limited.

Purification and Analytical Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol or ethanol-water mixtures. Source reports a 65% recovery rate using ice-cold water washes to remove unreacted starting materials.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves di-alkylated impurities, achieving >98% purity. Industrial settings may employ flash chromatography for faster processing.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.41 (t, 3H, CH₂CH₃), δ 4.82 (s, 2H, CH₂COO), and δ 7.58 (s, 1H, imidazole-H).

  • IR : Peaks at 1739 cm⁻¹ (ester C=O) and 1512 cm⁻¹ (NO₂ asymmetric stretch) confirm functionality.

Comparative Analysis of Methodologies

ParameterSolvent-FreeSolvent-AssistedIndustrial
Yield66–70%50–55%75–80%
Reaction Time4–6 hours6–8 hours3–4 hours (continuous)
Purity>95%90–92%>98%
Environmental ImpactLow (no solvents)Moderate (solvent waste)Regulated (waste management)

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-methyl-5-amino-1H-imidazole-1-acetic acid ethyl ester.

    Reduction: Formation of 2-methyl-5-nitro-1H-imidazole-1-acetic acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position) CAS Number Key Functional Groups
2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester 2-Me, 5-NO₂, 1-CH₂COOEt 1010-93-1* Acetic acid ethyl ester
Ethyl 1-methyl-5-nitroimidazole-2-carboxylate 1-Me, 5-NO₂, 2-COOEt 1564-49-4 Carboxylate ester
2-Methyl-5-nitro-1H-imidazole-1-acetic acid methyl ester 2-Me, 5-NO₂, 1-CH₂COOMe 1013-51-0 Acetic acid methyl ester
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate 2-Me, 5-NO₂, 1-CH₂COO-2-Br-benzoyl Not provided Bromobenzoate ester

*CAS number for the acetic acid form; the ethyl ester variant is referenced indirectly in synthesis protocols .

  • Positional Isomerism: The ethyl ester group at position 1 in the target compound contrasts with analogs like Ethyl 1-methyl-5-nitroimidazole-2-carboxylate, where the ester is at position 2.
  • Ester Chain Length : Methyl vs. ethyl esters (e.g., 1013-51-0 vs. target compound) impact lipophilicity and metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging drug activity .
Target Compound:

Synthesis involves reacting 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate under basic conditions. Similar protocols are described for generating ester derivatives via nucleophilic substitution .

Analogs:
  • Ethyl 1-methyl-5-nitroimidazole-2-carboxylate : Synthesized via condensation of 1-methyl-5-nitroimidazole with ethyl chloroformate .
  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol: Prepared using tetrakis(dimethylamino)ethylene (TDAE) methodology, highlighting the versatility of nitroimidazole derivatization .
  • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester : Synthesized via Grignard reactions, a more complex route compared to direct esterification .

Physicochemical Properties

  • Solubility : Ethyl esters are less polar than carboxylic acids, enhancing membrane permeability. For instance, the methyl ester analog (1013-51-0) may have lower solubility in aqueous media compared to the ethyl ester .
  • Stability : Nitroimidazoles are sensitive to light and reducing conditions. The ester group’s stability varies with substituents; bromobenzoate esters () may exhibit higher crystallinity and stability .

Q & A

Q. What advanced crystallization techniques improve yield and polymorph control?

  • Methodological Answer : SHELX software () aids in refining crystal structures from X-ray data. For polymorph control:
  • Seeding : Introduce pre-formed crystals to induce specific polymorphs.
  • Anti-solvent Addition : Gradual addition of hexane to ethanolic solutions.
  • Temperature Cycling : Alternating between supersaturation and dissolution phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.